Dimethyl 2-bromo-5-fluoroterephthalate Dimethyl 2-bromo-5-fluoroterephthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895464
InChI: InChI=1S/C10H8BrFO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C10H8BrFO4
Molecular Weight: 291.07 g/mol

Dimethyl 2-bromo-5-fluoroterephthalate

CAS No.:

Cat. No.: VC15895464

Molecular Formula: C10H8BrFO4

Molecular Weight: 291.07 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-bromo-5-fluoroterephthalate -

Specification

Molecular Formula C10H8BrFO4
Molecular Weight 291.07 g/mol
IUPAC Name dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate
Standard InChI InChI=1S/C10H8BrFO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3
Standard InChI Key QBKWEIMHDYGODN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Dimethyl 2-bromo-5-fluoroterephthalate belongs to the class of halogenated terephthalic acid esters. Its IUPAC name, dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate, reflects the positions of the bromine and fluorine substituents on the aromatic ring. Key molecular properties include:

PropertyValueSource
CAS Number1245807-10-6
Molecular FormulaC10H8BrFO4\text{C}_{10}\text{H}_{8}\text{BrFO}_{4}
Molecular Weight291.07 g/mol
Exact Mass289.959 g/mol
PSA (Polar Surface Area)74.60 Ų
LogP (Partition Coefficient)2.60

The compound’s planar aromatic core and electron-withdrawing substituents (bromine and fluorine) enhance its reactivity in electrophilic substitution and metal-catalyzed coupling reactions .

Physical and Chemical Properties

Thermodynamic Parameters

Available data indicate the following properties:

PropertyValueSource
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
Flash PointNot reported

The absence of melting/boiling point data suggests further experimental characterization is needed.

Reactivity Profile

The bromine atom’s susceptibility to nucleophilic substitution (SN2\text{S}_\text{N}2) and fluorine’s stability make this compound suitable for:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures .

  • Nucleophilic Aromatic Substitution: Replacement of bromine with amines or thiols under basic conditions .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s halogenated structure positions it as a precursor in drug discovery. For example:

  • Anticancer Agents: Bromine serves as a leaving group for attaching pharmacophores targeting kinase inhibitors .

  • Antimicrobials: Fluorine’s electronegativity enhances binding to bacterial enzymes .

Materials Science

In polymer chemistry, dimethyl 2-bromo-5-fluoroterephthalate can be copolymerized with diols to produce flame-retardant polyesters, leveraging bromine’s radical-scavenging properties .

GHS ParameterValueSource
Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary StatementsP261, P305+P351+P338

Hazard Details:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation .

Recent Developments and Future Directions

Research Trends (2024–2025)

Recent patents highlight its use in:

  • OLED Materials: As an electron-transport layer component due to fluorine’s electron-withdrawing effects .

  • Proteolysis-Targeting Chimeras (PROTACs): Bromine enables conjugation to E3 ligase ligands for targeted protein degradation .

Challenges and Opportunities

  • Synthetic Optimization: Developing catalytic systems for regioselective halogenation remains a priority.

  • Toxicity Studies: Long-term ecotoxicological assessments are needed to evaluate environmental persistence .

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